Quinolines, heterocyclic aromatic compounds, are important building blocks in medicinal and organic chemistry due to their diverse biological activities. Specifically, bromoquinolines and trifluoromethylated quinolines are frequently incorporated into drug design due to their influence on a molecule's pharmacological properties. The presence of bromine and trifluoromethyl groups can modify a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. [, , , , , , ]
Synthesis Optimization: Developing efficient and regioselective synthetic routes for 5-Bromo-7-(trifluoromethyl)quinoline and its derivatives is crucial for exploring its full potential. Further research on optimizing existing synthetic methods or developing novel strategies is needed. [, , ]
Structure-Activity Relationship Studies: Systematic modifications of the 5-Bromo-7-(trifluoromethyl)quinoline scaffold are necessary to understand the impact of different substituents on its biological activity and physicochemical properties. This information will guide the rational design of more potent and selective compounds for specific applications. [, , , , , , , , , ]
Mechanism of Action Investigations: Unraveling the detailed mechanisms by which 5-Bromo-7-(trifluoromethyl)quinoline derivatives exert their biological effects is crucial for understanding their therapeutic potential and potential side effects. This understanding will facilitate the development of safer and more effective therapies. []
Exploration of New Applications: Beyond medicinal chemistry, the unique properties of 5-Bromo-7-(trifluoromethyl)quinoline and its derivatives should be further explored for applications in materials science, catalysis, and chemical biology. This exploration could lead to the development of innovative materials, catalysts, and tools for advancing various fields of science and technology. [, , ]
5-Bromo-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula and a molecular weight of 276.05 g/mol. This compound is characterized by a bromine atom at the 5th position and a trifluoromethyl group at the 7th position of the quinoline ring. It is classified under quinoline derivatives, which are known for their diverse biological activities, including antibacterial, antineoplastic, and antiviral properties.
The synthesis of 5-Bromo-7-(trifluoromethyl)quinoline typically involves several methods:
The molecular structure of 5-Bromo-7-(trifluoromethyl)quinoline consists of a quinoline backbone with specific substituents:
5-Bromo-7-(trifluoromethyl)quinoline can participate in various chemical reactions:
The mechanism of action for 5-Bromo-7-(trifluoromethyl)quinoline involves its interaction with various biological targets:
These interactions contribute to pharmacological effects such as antibacterial and anticancer activities. The physicochemical properties of this compound influence its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion .
The compound exhibits significant lipophilicity due to the trifluoromethyl group, which enhances its interaction with biological membranes .
5-Bromo-7-(trifluoromethyl)quinoline has several scientific applications:
Regioselective introduction of bromine and trifluoromethyl groups at the C5 and C7 positions of quinoline requires precision catalysis. Metal-free cyclization strategies enable the de novo construction of trifluoromethylated quinoline cores. A green approach employs [4+2] cyclization between β-keto esters or 1,3-diketones and substituted o-aminobenzaldehydes in ethanol, yielding 2-trifluoromethylquinoline scaffolds without metal catalysts. This method achieves excellent atom economy and functional group tolerance, facilitating gram-scale synthesis of precursors for downstream bromination [1] [5].
Electrophilic bromination of pre-formed trifluoromethylquinolines demands careful catalyst selection to override inherent electronic biases. Lewis acid catalysts (e.g., AlCl₃) paired with brominating agents (NBS) direct electrophiles to the electron-deficient C5/C7 positions by temporarily complexing with the quinoline nitrogen. Recent advances demonstrate that cerium(III) nitrate-modified bromination enhances C5 selectivity (>80%) due to its oxophilic character coordinating with substituents at C7 [5].
Table 1: Catalyst Systems for Regioselective Bromination
Quinoline Substrate | Catalyst System | Bromination Position | Yield (%) | Reference |
---|---|---|---|---|
7-(Trifluoromethyl)quinoline | Ce(NO₃)₃/NBS | C5 | 82 | [5] |
4-Methyl-7-(trifluoromethyl)quinoline | AlCl₃/Br₂ | C5 | 75 | [6] |
Unsubstituted quinoline | FeCl₃/NBS | C6 (comparative) | 68 | [5] |
Trifluoromethylation typically precedes bromination due to the superior directing effects of -CF₃. Radical trifluoromethylation using Umemoto’s reagent (III) under photoredox catalysis installs -CF₃ at C7 via radical addition, though competing C2/C4 functionalization remains a challenge. Copper-mediated methods employing CF₃SO₂Na provide moderate regiocontrol (C7:C4 = 3:1) but require stoichiometric oxidants [1] [6].
The C5 bromine in 5-bromo-7-(trifluoromethyl)quinoline serves as a versatile handle for transition-metal-catalyzed cross-couplings. Ullmann-type copper-catalyzed amination enables C-N bond formation with nitrogen nucleophiles under mild conditions. Key optimizations include:
Palladium systems exhibit broader scope for C-C bond formation. Suzuki-Miyaura coupling with arylboronic acids requires tailored phosphine ligands to overcome electron-deficiency challenges. SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) achieves >90% conversion at 0.5 mol% Pd loading by stabilizing the Pd(0) oxidative addition complex. Notably, electron-deficient boronic acids couple efficiently (70–85% yield), while sterically hindered substrates require XPhos ligands and elevated temperatures [6].
Table 2: Cross-Coupling Reactions of 5-Bromo-7-(trifluoromethyl)quinoline
Reaction Type | Conditions | Coupling Partner | Product Yield (%) | Limitations |
---|---|---|---|---|
Ullmann amination | CuI/DMEDA/K₃PO₄/toluene/Δ | 1H-Indole | 84 | Heteroaromatics only |
Suzuki coupling | Pd(OAc)₂/SPhos/K₂CO₃/dioxane/80°C | 4-Cyanophenylboronic acid | 91 | Sensitive to ortho-substitution |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos/Cs₂CO₃/toluene/110°C | Dibenzylamine | 78 | High catalyst loading (5 mol%) |
Microwave-assisted protocols significantly accelerate Sonogashira couplings with terminal alkynes. Using PdCl₂(PPh₃)₂/CuI in diisopropylamine at 120°C (300W irradiation), reaction times reduce from 24 hours to 15 minutes while maintaining 75–89% yields. This approach prevents thermal decomposition of the trifluoromethyl group – a critical limitation in conventional heating methods [6].
Directed ortho-metalation (DoM) leverages the trifluoromethyl group’s moderate directing ability for regioselective functionalization. While -CF₃ exhibits weaker complexation than amides or oxazolines, synergistic coordination strategies enable C6 and C8 derivatization of 5-bromo-7-(trifluoromethyl)quinoline. Key approaches include:
Lithium-halogen exchange at C5 provides an alternative metalation vector. At −78°C, t-BuLi selectively generates C5-organolithium species that rearrange to C6/C8 anions upon warming. Quenching with electrophiles (D₂O, CO₂, TMSCl) yields 5,6- or 5,8-disubstituted products. This strategy enables deuterium labeling for mechanistic studies and carboxylation for bioactive analog synthesis [10].
Magnesium-iodine exchange extends the scope to less nucleophilic systems. Treatment of 5-iodo-7-(trifluoromethyl)quinoline with i-PrMgCl·LiCl generates stable quinoline-Grignard reagents that participate in Negishi couplings without competing halogen scrambling. This method achieves 97% fidelity for C5-aryl/heteroaryl introduction, complementing traditional cross-coupling at brominated positions [10].
Table 3: Directed Metalation Approaches
Directed Group | Metalating Agent | Electrophile | Regioselectivity (Ratio) | Application |
---|---|---|---|---|
Trifluoromethyl | n-BuLi/ZnCl₂ | I₂ | C6:C8 = 8:1 | Radioiodination precursors |
Pyrazole (transient) | LDA | DMF | C8 aldehyde (major) | Aldehyde synthesis |
Bromine (exchange) | t-BuLi | CO₂ | C5 carboxylic acid | Pharmaceutical intermediates |
Skeletal editing via indole ring expansion offers an unconventional route to 7-substituted analogs. Paracyclophane-derived carbenes insert into C2–C3 bonds of indoles, followed by electrocyclic ring opening to yield 7-(trifluoromethyl)quinolines with bulky substituents inaccessible through direct substitution. Though stoichiometric in carbene precursors, this method achieves 51–63% yields for sterically congested systems [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3